molecular formula C10H6Br2N2O B1502828 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine CAS No. 1065484-65-2

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Cat. No. B1502828
CAS RN: 1065484-65-2
M. Wt: 329.97 g/mol
InChI Key: YLGQBNLYVXFLAJ-UHFFFAOYSA-N
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Description

“2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine”, also known as BPyPyBr, is a heterocyclic compound with a molecular formula of C10H6Br2N2O. It is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) .

Scientific Research Applications

Synthesis and Coordination Chemistry

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine and its derivatives have significant roles in the synthesis and coordination chemistry. These compounds serve as versatile ligands, having applications in creating luminescent lanthanide compounds for biological sensing, and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Antibacterial Activity

The pyridine derivatives have been used as substrates for synthesizing novel compounds with antimicrobial properties. They demonstrate significant antimicrobial activity against various bacteria, making them potential candidates for developing new antibacterial agents (Bogdanowicz et al., 2013).

Nucleoside Synthesis

These compounds are instrumental in developing methodologies for preparing substituted pyridin-2-yl C-nucleosides. This process includes a series of reactions leading to protected nucleosides, which are significant for biological applications (Urban et al., 2006).

Quantum Mechanical Investigations and Biological Activities

Research involving this compound derivatives includes quantum mechanical studies to understand their reaction pathways. These compounds have demonstrated applications in biological activities such as anti-thrombolytic and biofilm inhibition, highlighting their potential in medicinal chemistry (Ahmad et al., 2017).

Polarographic Studies

Polarographic analysis of derivatives of this compound has been conducted, providing insights into their electrochemical properties. This has implications for their use in various chemical sensing and analytical applications (Attalla et al., 1985).

properties

IUPAC Name

2-bromo-3-(6-bromopyridin-2-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2O/c11-8-4-1-5-9(14-8)15-7-3-2-6-13-10(7)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGQBNLYVXFLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)OC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671839
Record name 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065484-65-2
Record name 2-Bromo-3-[(6-bromo-2-pyridinyl)oxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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